molecular formula C12H13NO5 B14869272 2-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoic acid

2-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoic acid

Cat. No.: B14869272
M. Wt: 251.23 g/mol
InChI Key: CKMUVOUCPOPAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoic acid is a complex organic compound characterized by the presence of an amino group, a dioxin ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxin ring and amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoic acid is unique due to the presence of both an amino group and a butanoic acid moiety, which are not commonly found together in similar compounds

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid

InChI

InChI=1S/C12H13NO5/c13-8(12(15)16)6-9(14)7-1-2-10-11(5-7)18-4-3-17-10/h1-2,5,8H,3-4,6,13H2,(H,15,16)

InChI Key

CKMUVOUCPOPAAQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.